(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1217605-68-9
Cat. No.: VC2650031
Molecular Formula: C12H15ClFNO2
Molecular Weight: 259.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217605-68-9 |
|---|---|
| Molecular Formula | C12H15ClFNO2 |
| Molecular Weight | 259.7 g/mol |
| IUPAC Name | (2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 |
| Standard InChI Key | OVAOHJJHEPEUGP-YDALLXLXSA-N |
| Isomeric SMILES | C1C[C@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |
| SMILES | C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |
| Canonical SMILES | C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is characterized by the following key identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1217605-68-9 |
| Molecular Formula | C₁₂H₁₅ClFNO₂ |
| Molecular Weight | 259.7 g/mol |
| IUPAC Name | (2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 |
| Standard InChIKey | OVAOHJJHEPEUGP-YDALLXLXSA-N |
| Isomeric SMILES | C1CC@(CC2=CC(=CC=C2)F)C(=O)O.Cl |
The compound contains a pyrrolidine core with a carboxylic acid group and a 3-fluorobenzyl substituent, with the hydrochloride counterion enhancing its solubility properties. The stereochemistry at the 2-position of the pyrrolidine ring is crucial, as the S-enantiomer configuration is specifically defined in this compound.
Structural Characteristics
The structural features of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride include:
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A five-membered pyrrolidine ring with nitrogen at position 1
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A carboxylic acid group at the 2-position of the pyrrolidine ring
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A 3-fluorobenzyl substituent also at the 2-position
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S-configuration at the chiral carbon (position 2 of the pyrrolidine)
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A hydrochloride salt form that modifies the physicochemical properties
Comparative Analysis with Structural Analogs
To better understand the significance of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, it is informative to compare it with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217605-68-9 | C₁₂H₁₅ClFNO₂ | Reference compound |
| (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217651-48-3 | C₁₂H₁₅ClFNO₂ | Fluorine at position 2 on benzyl group |
| (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049733-29-0 | C₁₂H₁₅ClFNO₂ | Benzyl at position 4 of pyrrolidine; fluorine at position 2 on benzyl |
| (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1373512-33-4 | C₁₂H₁₅ClFNO₂ | Benzyl at position 4 of pyrrolidine |
| (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217652-16-8 | C₁₃H₁₅ClF₃NO₂ | Trifluoromethyl group instead of fluorine |
The position of the fluorine atom on the benzyl group and the substitution position on the pyrrolidine ring significantly influence the chemical and potentially the biological properties of these compounds .
Biological Activity and Applications
Structure-Activity Relationships
The specific positioning of the fluorine atom at the meta position (3-position) of the benzyl group may confer unique properties:
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Metabolic Stability: Fluorine substitution can block metabolic degradation at vulnerable positions.
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Lipophilicity: The fluorine atom modifies the compound's lipophilicity, potentially affecting membrane permeability.
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Electronic Effects: The electron-withdrawing nature of fluorine influences the electronic distribution within the molecule, potentially affecting binding interactions with biological targets .
Physical and Spectroscopic Properties
Physical State and Solubility
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically exists as a crystalline solid. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical formulations and biological testing.
| Safety Parameter | Information |
|---|---|
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
| Precautionary Statements | P261, P280, P305+P351+P338 (Avoid breathing dust/fumes; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water) |
| Storage Conditions | Store in tightly closed containers in a cool, dry place |
| Handling Recommendations | Use in well-ventilated areas with appropriate personal protective equipment |
These safety guidelines are based on information from structurally similar compounds and should be considered when handling (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride .
Research Applications and Future Directions
Current Research Applications
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds have several research applications:
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Medicinal Chemistry: As building blocks for the synthesis of biologically active compounds.
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Structure-Activity Relationship Studies: To investigate the effect of fluorine position on biological activity.
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Asymmetric Synthesis: As chiral auxiliaries or catalysts in stereoselective reactions.
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Pharmacological Probes: To study specific biological pathways and targets .
Future Research Directions
Potential areas for future investigation include:
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Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets.
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Optimization of Synthetic Routes: Development of more efficient and scalable synthetic approaches.
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Derivative Development: Synthesis of analogs with modified substituents to enhance specific properties.
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Drug Delivery Applications: Exploration of the compound's utility in formulation development and drug delivery systems.
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